molecular formula C10H7BrO3 B1532678 5-Bromo-2H-chromene-3-carboxylic acid CAS No. 885270-71-3

5-Bromo-2H-chromene-3-carboxylic acid

Cat. No.: B1532678
CAS No.: 885270-71-3
M. Wt: 255.06 g/mol
InChI Key: UUSOOXOTWNHCMC-UHFFFAOYSA-N
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Description

Significance of the Chromene Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis Research

The chromene scaffold, a heterocyclic structure composed of a benzene (B151609) ring fused to a pyran ring, is a cornerstone in the fields of medicinal chemistry and organic synthesis. bldpharm.comchemblink.com This structural motif is prevalent in a vast array of natural products, including alkaloids and flavonoids, which are known for their diverse biological activities. amerigoscientific.com The inherent versatility and low toxicity of many natural chromene derivatives have made them attractive starting points for drug discovery. bldpharm.com

In medicinal chemistry, compounds containing the chromene core have demonstrated a wide spectrum of pharmacological properties. These include anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities. chemsigma.comchemcd.com The ability of the chromene structure to interact with various biological targets is a key reason for its designation as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse protein targets. bldpharm.comchemsigma.com This has led to the development of numerous chromene-based compounds, some of which have entered clinical trials, such as Crolibulin™ for the treatment of advanced solid malignancies. chemsigma.com

From an organic synthesis perspective, the chromene ring system offers a versatile platform for creating complex molecular architectures. Researchers have developed numerous synthetic strategies, including multi-component reactions and green chemistry approaches, to efficiently construct and modify the chromene skeleton. chemcd.com This allows for the systematic exploration of structure-activity relationships by introducing various functional groups onto the core structure.

Overview of Halogenated Chromenes in Academic Investigations

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the chromene scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent compound. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Academic research has shown that halogenated chromenes often exhibit enhanced or novel biological activities. For instance, studies on 3-nitro-2H-chromenes revealed that halogenated derivatives were effective antimicrobial agents against Gram-positive bacteria, with the presence of halogen atoms being crucial for their anti-staphylococcal potential. It was observed that increasing the number of halogen substitutions could further potentiate the antibacterial effect.

Furthermore, investigations into halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives have highlighted their potential as antioxidant and cytotoxic agents against cancer cell lines. The lipophilic nature imparted by the chromene structure, combined with the electronic effects of halogens, can facilitate passage across cell membranes and interaction with intracellular targets. The specific position and type of halogen can fine-tune the biological activity, a principle that drives much of the academic inquiry in this area.

Rationale for Focused Research on 5-Bromo-2H-chromene-3-carboxylic Acid: A Comprehensive Academic Perspective

While extensive research on the specific molecule this compound is not widely published, a strong academic rationale for its investigation can be constructed based on its structural components. The compound, identified by the CAS number 885270-71-3, combines three key features: the 2H-chromene core, a bromine substituent at the 5-position, and a carboxylic acid group at the 3-position.

The academic interest in this particular molecule stems from the following points:

Synergistic Bioactivity: The chromene scaffold provides a foundational structure with known biological relevance. The addition of a bromine atom, a lipophilic halogen, at the 5-position of the benzene ring is anticipated to enhance its membrane permeability and potential for specific hydrophobic interactions within protein binding sites, potentially leading to increased potency or altered selectivity compared to its non-halogenated counterpart.

Synthetic Handle for Derivatization: The carboxylic acid group at the 3-position is a highly versatile functional group in organic synthesis. It can be readily converted into a wide range of other functionalities, such as esters, amides, and acid halides. This allows this compound to serve as a key intermediate or building block for the creation of a chemical library of more complex molecules. Researchers can systematically modify this position to probe structure-activity relationships and optimize for a desired biological effect.

Probing Molecular Interactions: The specific placement of the bromine atom and the carboxylic acid group provides a unique electronic and steric profile. This distinct pattern allows scientists to investigate the specific roles these groups play in binding to biological targets. For example, the carboxylic acid can act as a hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design.

The combination of a proven bioactive scaffold with a strategically placed halogen and a versatile functional group makes this compound a compound of significant academic interest for the development of new therapeutic agents and as a tool for chemical biology research.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885270-71-3 bldpharm.com,
Molecular Formula C₁₀H₇BrO₃ chemblink.com
Molecular Weight 255.07 g/mol bldpharm.com

Interactive Data Table: Examples of Biologically Active Halogenated Chromenes

Compound ClassHalogen(s)Investigated Biological ActivityReference
3-Nitro-2H-chromenesCl, BrAnti-staphylococcal
Dihydropyrano[3,2-b]chromene-3-carbonitrilesBr, ClAntioxidant, Cytotoxicity
1H-Benzo[f]chromenesBrInduction of apoptosis in cancer cells

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSOOXOTWNHCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679692
Record name 5-Bromo-2H-1-benzopyran-3-carboxylic acid
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Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-71-3
Record name 5-Bromo-2H-1-benzopyran-3-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2H-1-benzopyran-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 2h Chromene 3 Carboxylic Acid and Its Structural Analogues

Classical and Modern Approaches to the 2H-Chromene-3-carboxylic Acid Core Structure

The formation of the benzopyran ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. These methods provide access to the foundational 2H-chromene-3-carboxylic acid scaffold, which can be derived from appropriately substituted precursors to yield the 5-bromo target compound.

The Knoevenagel condensation is a classical and highly effective method for forming the 2H-chromene ring system. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to the carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org For the synthesis of 2H-chromene-3-carboxylic acids, a salicylaldehyde (B1680747) derivative is typically reacted with malonic acid or its esters. nih.govresearchgate.net The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). nih.govyoutube.com

A key variation for synthesizing coumarin-3-carboxylic acids, which are closely related oxidized analogues, is the Doebner modification, where pyridine is used as the solvent, and the condensation is followed by decarboxylation. wikipedia.orgorganic-chemistry.org To produce the specific target compound, 5-Bromo-2H-chromene-3-carboxylic acid, the reaction is initiated with 5-bromosalicylaldehyde (B98134). The condensation with malonic acid under basic catalysis leads directly to the desired 5-brominated chromene scaffold. youtube.comirjse.in

Table 1: Examples of Knoevenagel Condensation for Chromene Synthesis

Aldehyde Reactant Active Methylene Compound Catalyst/Solvent Product Type Reference(s)
Salicylaldehyde Malonic Acid Piperidine/Pyridine 2H-Chromene-3-carboxylic acid wikipedia.orgnih.gov
2-Methoxybenzaldehyde Thiobarbituric Acid Piperidine/Ethanol Substituted Enone wikipedia.org
5-Bromosalicylaldehyde Malonic Acid Piperidine/Pyridine 5-Bromo-cinnamic acid derivative youtube.com
2,4-Dihydroxybenzaldehyde Dimethyl malonate Piperidine/Methanol 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester researchgate.net

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like chromenes in a single synthetic operation. frontiersin.org These reactions combine three or more reactants in one pot, avoiding the need to isolate intermediates. google.com The synthesis of functionalized 2H-chromenes can be achieved by reacting salicylaldehydes, an active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), and a third component, which can vary widely to introduce diversity into the final structure. frontiersin.orgresearchgate.net For instance, a three-component reaction of salicylaldehydes, 2-cyanothioacetamide, and chloroacetone (B47974) mediated by piperidine yields chromene-thiazole hybrids. researchgate.net The use of 5-bromosalicylaldehyde as the aldehyde component in these MCRs provides a direct route to 5-bromo-2H-chromene derivatives. irjse.ingoogle.com

Modern synthetic chemistry has seen a surge in the use of both organocatalysis and transition-metal catalysis to construct heterocyclic frameworks with high efficiency and selectivity.

Organocatalysis: Small organic molecules can be used to catalyze the formation of chromenes. These reactions often proceed through cascade mechanisms. For example, secondary amines like prolinol derivatives can catalyze the conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes, providing a pathway to highly functionalized chroman derivatives. arkat-usa.orgresearchgate.net Fluorogenic organocatalytic reactions have also been developed, where the formation of a fluorescent chromene derivative from a non-fluorescent precursor can be monitored to study reaction mechanisms. nih.gov Cascade reactions, such as the oxa-Michael-Henry reaction between salicylaldehydes and nitroalkenes, can be catalyzed by simple bases like potassium carbonate under solvent-free conditions to afford 3-nitro-2H-chromenes. organic-chemistry.org

Metal-Catalysis: Transition-metal catalysts offer powerful and often novel routes to the chromene core.

Rhodium(III)-Catalysis: An efficient synthesis of 2H-chromene-3-carboxylic acids has been achieved via a rhodium(III)-catalyzed C-H activation and a [3+3] annulation sequence. organic-chemistry.orgacs.org This redox-neutral process uses N-phenoxyacetamides and methyleneoxetanones, where the latter serves as a three-carbon source. organic-chemistry.orgorganic-chemistry.org The reaction tolerates a broad range of functional groups, including halogens on the phenoxyacetamide, allowing for the synthesis of halogenated chromene derivatives. organic-chemistry.org

Gold-Catalysis: Gold catalysts, such as Ph3PAuNTf2, are effective in the cycloisomerization of aryl propargyl ethers to yield 2H-chromenes. msu.edu This method is versatile, accommodating both electron-rich and electron-deficient functional groups on the aromatic ring. msu.edu

Other Metals: Other metals, including iron, cobalt, and palladium, have also been employed in the synthesis of the 2H-chromene scaffold through various cyclization strategies. msu.edu For instance, FeCl3 catalyzes the intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehyde to give 3-substituted 2H-chromenes. msu.edu

Table 2: Comparison of Catalytic Systems for 2H-Chromene Synthesis

Catalyst Type Catalyst Example Reaction Type Starting Materials Reference(s)
Organocatalyst L-proline derivative Tandem oxa-Michael-Henry Salicylaldehyde, Nitroalkene organic-chemistry.org
Organocatalyst Prolinol triethylsilyl ether Conjugate Addition 2H-chromene-3-carbaldehyde, Nitroalkane arkat-usa.org
Metal Catalyst [Cp*RhCl2]2 C-H Activation/[3+3] Annulation N-phenoxyacetamide, Methyleneoxetanone organic-chemistry.orgacs.org
Metal Catalyst Ph3PAuNTf2 Cycloisomerization Aryl propargyl ether msu.edu
Metal Catalyst FeCl3 Alkyne-Carbonyl Metathesis Alkynyl ether of salicylaldehyde msu.edu

Regioselective Bromination Methodologies for 5-Bromo Substitution

Achieving the correct placement of the bromine atom at the C-5 position of the chromene ring is critical. This can be accomplished either by starting with a pre-brominated building block or by halogenating the chromene ring after its formation.

The most straightforward and regiochemically unambiguous route to this compound involves the use of a precursor that is already brominated in the correct position. The key starting material for this approach is 5-bromosalicylaldehyde .

This intermediate is commonly prepared by the direct electrophilic bromination of salicylaldehyde. guidechem.com The powerful activating and ortho-, para-directing effect of the hydroxyl group, combined with the meta-directing effect of the aldehyde group, preferentially directs the incoming electrophile (Br+) to the C-3 and C-5 positions. Due to reduced steric hindrance, the para-position (C-5) is favored. The reaction can be carried out using bromine (Br2) in a solvent like carbon disulfide or carbon tetrachloride, or with a brominating agent such as N-bromosuccinimide (NBS) in acetic acid, to yield 5-bromosalicylaldehyde. guidechem.comgoogle.com This brominated aldehyde can then be used in any of the cyclization strategies described in section 2.1 to ensure the bromine atom is located at the 5-position of the resulting chromene.

Alternatively, the bromine atom can be introduced after the 2H-chromene-3-carboxylic acid ring system has been formed. This involves a direct electrophilic aromatic substitution on the benzopyran ring. The ether oxygen of the pyran ring is an activating, ortho-, para-directing group. This activates the C-5 and C-7 positions for electrophilic attack. Achieving high regioselectivity for the 5-position over the 7-position can be challenging and may depend on the other substituents present and the reaction conditions.

Specialized methods have been developed for the regioselective monobromination of electron-rich aromatic compounds. For example, using a catalytic amount of iodobenzene (B50100) with m-chloroperbenzoic acid as an oxidant and lithium bromide as the bromine source can provide para-brominated products with high selectivity. organic-chemistry.org Such a system could potentially be applied to 2H-chromene-3-carboxylic acid to favor substitution at the 5-position. However, synthesis via a pre-brominated precursor like 5-bromosalicylaldehyde generally remains the more reliable method for obtaining the desired isomer without ambiguity. guidechem.com

Advanced Synthetic Protocols for this compound

The construction of the this compound framework can be approached through several advanced synthetic strategies. These methods aim to improve efficiency, yield, and environmental compatibility compared to traditional synthetic routes.

One-pot syntheses and domino (or cascade) reactions are highly valued in modern organic synthesis for their ability to construct complex molecules from simple precursors in a single operation, thereby reducing waste, saving time, and minimizing purification steps. nih.govpnrjournal.comresearchgate.net While a specific one-pot protocol exclusively for this compound is not extensively documented, the synthesis of structurally related chromene derivatives provides a strong foundation for its potential development.

A plausible and efficient one-pot approach for the synthesis of this compound would likely involve a Knoevenagel condensation followed by an intramolecular oxa-Michael addition. This cascade reaction would typically start from 5-bromosalicylaldehyde and an active methylene compound like malonic acid or its derivatives. The reaction can be catalyzed by a variety of agents, including bases or organocatalysts, to facilitate the initial condensation and subsequent cyclization.

For instance, the reaction of various salicylaldehydes with 1,3-bisarylsulfonylpropenes, catalyzed by piperidine and p-toluenesulfonic acid, proceeds via a Knoevenagel condensation/oxa-Michael reaction cascade to afford 3-sulfonyl-2-sulfonylmethyl-2H-chromenes in high yields. mdpi.com This demonstrates the feasibility of a domino approach for the synthesis of the 2H-chromene core.

The following table outlines a proposed one-pot synthesis for a related chromene derivative, which could be adapted for the synthesis of this compound.

Reactant 1Reactant 2CatalystSolventProductYield (%)
SalicylaldehydeMalononitrile, DimedonePyridine-2-carboxylic acidWater-Ethanol (1:1)2-amino-4H-chromene-3-carbonitrile derivativeup to 98%

This table is based on a green synthesis protocol for 2-amino-4H-chromene-3-carbonitrile derivatives and serves as a model for a potential one-pot synthesis of the target compound. nih.gov

Green chemistry principles are increasingly being integrated into synthetic methodologies to create more environmentally benign processes. For the synthesis of this compound, several green approaches can be envisaged, primarily focusing on the use of alternative energy sources and eco-friendly solvents and catalysts.

Ultrasound-Assisted Synthesis: Sonication has been shown to accelerate various organic reactions, often leading to higher yields and shorter reaction times. scirp.orgresearchgate.net The synthesis of 3-aryl coumarin (B35378) derivatives from salicylaldehyde and phenylacetyl chloride has been successfully achieved using ultrasound irradiation in the presence of potassium carbonate in tetrahydrofuran. scirp.org A similar approach could be applied to the reaction of 5-bromosalicylaldehyde with malonic acid to yield the target compound. Ultrasound can enhance the rate of the Knoevenagel condensation, a key step in the formation of the chromene ring. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is another powerful tool in green chemistry that can dramatically reduce reaction times and improve yields. arabjchem.org The synthesis of coumarin-thiazole derivatives has been efficiently carried out using microwave-assisted one-pot, three-component reactions. arabjchem.org This highlights the potential of microwave technology for the rapid synthesis of complex heterocyclic systems, including this compound.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent minimizes waste and simplifies product isolation. While a specific solvent-free synthesis for this compound is not reported, related chromene derivatives have been synthesized under solvent-free conditions, suggesting the viability of this approach.

The following table summarizes various green synthetic approaches for chromene and coumarin derivatives that could be adapted for the synthesis of this compound.

Synthetic ApproachKey FeaturesPotential Application to Target Compound
Ultrasound-Assisted Faster reaction rates, improved yields. scirp.orgresearchgate.netKnoevenagel condensation of 5-bromosalicylaldehyde and malonic acid.
Microwave-Assisted Significant reduction in reaction time, higher yields. arabjchem.orgOne-pot synthesis from 5-bromosalicylaldehyde and a suitable active methylene compound.
Solvent-Free Reduced environmental impact, easier purification.Direct condensation of solid reactants with or without a solid support.
Water as Solvent Environmentally benign, readily available. nih.govKnoevenagel condensation step.

Purification and Isolation Techniques for Research-Grade this compound

The purification and isolation of the final product are critical steps to obtain research-grade this compound with high purity. The choice of purification method depends on the nature of the impurities and the scale of the reaction.

Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. For chromone (B188151) and coumarin carboxylic acids, a mixture of solvents is often employed. For instance, 4-oxo-4H-chromene-3-carboxylic acids have been successfully recrystallized from a methanol-water mixture (80:20). semanticscholar.org The selection of an appropriate solvent system is crucial for obtaining high-purity crystals. The crude this compound would likely be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals while impurities remain in the mother liquor.

Chromatography: When recrystallization is not sufficient to remove all impurities, chromatographic techniques are employed.

Column Chromatography: This is a versatile technique for separating components of a mixture. For the purification of coumarins, silica (B1680970) gel and alumina (B75360) are common stationary phases. amu.edu.az The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is often used. For example, a mixture of petroleum ether and chloroform, or benzene (B151609) and ethyl acetate, can be effective for eluting coumarins. amu.edu.az

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure samples for research purposes, preparative HPLC is the method of choice. This technique offers high resolution and can separate closely related compounds. The separation of coumarins has been effectively achieved using macroporous resins followed by preparative HPLC. mdpi.com

The following table outlines the common purification techniques applicable to this compound.

Purification TechniquePrincipleTypical Solvents/Stationary PhasesSuitability
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Methanol/Water, Ethanol/WaterFor removing major impurities and obtaining crystalline solid.
Column Chromatography Differential adsorption of compounds on a solid stationary phase.Silica gel, Alumina; Eluents: Hexane/Ethyl Acetate, Chloroform/Methanol. amu.edu.azFor separating a mixture of products and by-products.
Preparative HPLC High-resolution separation based on differential partitioning between a stationary and a mobile phase.C18 columns; Mobile phase: Acetonitrile/Water gradients. mdpi.comFor obtaining high-purity research-grade material.

Chemical Transformations and Derivatization Studies of 5 Bromo 2h Chromene 3 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for derivatization. Standard organic chemistry transformations can be applied to this site to generate esters and amides, or the entire group can be removed through decarboxylation.

The conversion of carboxylic acids into esters and amides is a fundamental strategy in medicinal chemistry to modulate properties such as solubility, cell permeability, and target binding. These reactions are crucial for creating libraries of compounds for biological screening. bohrium.comnih.gov

Esterification: The synthesis of ethyl 5-bromo-3-pyridinecarboxylate demonstrates the straightforward esterification of a bromo-substituted heteroaromatic carboxylic acid, a reaction pathway directly applicable to 5-bromo-2H-chromene-3-carboxylic acid. usbio.net Typically, this is achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the acid to a more reactive acyl chloride followed by treatment with an alcohol.

Amidation: Amidation reactions are particularly valuable for creating compounds with potential biological activity, as the amide bond is a core component of peptides and many pharmaceuticals. nih.gov The synthesis of novel chromone-3-carboxamides has been successfully carried out for biological evaluation. semanticscholar.orgresearchgate.net The general procedure involves activating the carboxylic acid, often by converting it to an acyl chloride with reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine in the presence of a base. semanticscholar.org This method allows for the introduction of a wide variety of amine-containing fragments to the chromene scaffold, facilitating the exploration of structure-activity relationships.

Table 1: Representative Conditions for Esterification and Amidation

Transformation Reagents & Conditions Product Type Reference
Esterification R-OH, H⁺ (cat.), Heat Ester (R-O-C=O) usbio.net

| Amidation | 1. SOCl₂ or Oxalyl Chloride 2. R¹R²NH, Base (e.g., Et₃N) | Amide (R¹R²N-C=O) | semanticscholar.orgresearchgate.net | | Peptide Coupling | Amine, Coupling Agents (e.g., DCC, HATU) | Amide | bohrium.comnih.gov |

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), can be a key transformation. For α,β-unsaturated carboxylic acids like this compound, this reaction can be initiated under thermal or photocatalytic conditions. rsc.org The mechanism for the thermal decarboxylation of related β-keto acids proceeds through a concerted, cyclic transition state where the carboxyl hydrogen is transferred to the β-carbon as the C-C bond cleaves. masterorganicchemistry.comyoutube.com This forms an enol intermediate that subsequently tautomerizes to the more stable ketone. youtube.com A similar pericyclic mechanism can be envisioned for 2H-chromene-3-carboxylic acid upon heating.

Recent advancements have highlighted visible-light photoredox catalysis as a mild and efficient method for decarboxylation. rsc.orgorganic-chemistry.org This process typically involves a photocatalyst that, upon excitation, engages in a single electron transfer (SET) with the carboxylate to generate a carboxyl radical, which then readily loses CO₂ to form an alkyl or vinyl radical. This reactive intermediate can then be trapped to form a new bond. Studies on coumarin-3-carboxylic acids have shown that such photocatalytic decarboxylation can be coupled with other reactions to synthesize complex heterocyclic structures. researchgate.net

Transformations Involving the 2H-Chromene Ring System

The inherent reactivity of the 2H-chromene ring system, particularly the pyran ring, allows for a variety of chemical modifications. These transformations are crucial for altering the steric and electronic properties of the parent molecule, leading to the development of new chemical entities.

Functionalization of the Pyran Ring

The double bond within the pyran ring of 2H-chromene derivatives is susceptible to various functionalization reactions. One notable transformation is the rhodium(III)-catalyzed C-H activation and annulation of 2H-chromene-3-carboxylic acids. For instance, the reaction of a 2H-chromene-3-carboxylic acid derivative with methyl acrylate (B77674) can afford a furo[3,4-c]chromen-3(4H)-one scaffold. This transformation highlights a method for constructing fused ring systems from the basic chromene framework. researchgate.netorganic-chemistry.orgchemistrysteps.comresearchgate.net

Furthermore, the olefinic bond in the pyran ring is a target for oxidation reactions. Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, provides a method for introducing vicinal diols across the double bond in an enantioselective manner. organic-chemistry.orgwikipedia.orgmdpi.com This reaction typically employs osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. While specific examples for this compound are not extensively documented, the general applicability of this reaction to prochiral olefins suggests its potential for creating chiral diol derivatives of the title compound. organic-chemistry.orgwikipedia.org

The general reactivity of 2H-pyran-2-ones, which share the pyran ring structure, indicates a susceptibility to nucleophilic attack at positions C-2, C-4, and C-6. These reactions can lead to ring-opening, highlighting the electrophilic nature of these carbon centers within the pyran ring.

Hydrogenation and Reduction Reactions

The reduction of the 2H-chromene ring system and the carboxylic acid moiety offers another pathway for structural diversification. Catalytic hydrogenation is a common method to reduce the double bond in the pyran ring, leading to the corresponding chromane (B1220400) derivatives. While specific catalysts and conditions for the complete hydrogenation of this compound are not detailed in the available literature, related hydrogenations of 2H-chromenes are well-established.

The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation. masterorganicchemistry.comsemanticscholar.orglibretexts.orgyoutube.comambeed.com The reaction typically proceeds via an intermediate aldehyde, which is further reduced to the alcohol. semanticscholar.orgyoutube.com The reduction of carboxylic acids with LiAlH₄ is generally carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran. libretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. libretexts.org

The selective reduction of the carboxylic acid to an aldehyde is more challenging but can be achieved using modified hydride reagents such as lithium tri-tert-butoxyaluminum hydride.

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of conjugates and hybrid molecules. This is typically achieved through the formation of amide or ester linkages with other molecular entities, which may possess their own biological or chemical properties. The resulting hybrid molecules can exhibit synergistic or novel activities. nih.govnih.gov

The synthesis of 2H-chromene-3-carboxamide derivatives is a common strategy. researchgate.netnih.gov This involves the coupling of the carboxylic acid with a primary or secondary amine. Standard peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of N-hydroxysuccinimide (NHS) can be employed to facilitate this amide bond formation. youtube.com Other coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also effective. libretexts.org

For example, the synthesis of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides has been reported, demonstrating the derivatization of the related coumarin-3-carboxylic acid. wikipedia.orgmdpi.com This suggests that this compound could be converted to its corresponding acid chloride or activated ester, followed by reaction with hydrazine (B178648) to form a hydrazide. This hydrazide can then be condensed with various aldehydes or ketones to yield a range of hydrazone-containing hybrid molecules. wikipedia.org

Furthermore, the synthesis of hybrid molecules by linking the this compound scaffold to other heterocyclic systems, such as thiazoles or pyrazoles, has been explored with related coumarin (B35378) structures. scielo.org.zanih.gov These syntheses often involve multi-step sequences, starting with the activation of the carboxylic acid. The resulting hybrid molecules are then investigated for their potential biological activities.

Advanced Spectroscopic and Chromatographic Methodologies for Research Analysis

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 5-Bromo-2H-chromene-3-carboxylic acid, a full suite of NMR experiments would be required.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this molecule, distinct signals would be expected for the aromatic protons, the vinyl proton, the methylene (B1212753) (CH₂) protons, and the acidic proton of the carboxyl group. The acidic proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10-12 ppm. princeton.edulibretexts.org The protons on the aromatic ring would show characteristic coupling patterns and chemical shifts influenced by the bromine atom and the fused heterocyclic ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. princeton.edu this compound has ten carbon atoms, and a decoupled ¹³C NMR spectrum would be expected to show ten distinct signals, corresponding to the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the methylene carbon. The carboxyl carbon typically resonates in the 165-185 ppm region. libretexts.orglibretexts.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to trace the spin systems within the molecule. HMBC is particularly crucial for identifying connections between protons and carbons separated by two or three bonds, which confirms the assembly of the entire molecular framework, including the positions of the bromine substituent and the carboxylic acid group. princeton.edu

Predicted ¹H and ¹³C NMR Data Note: This table is illustrative and contains predicted values based on standard chemical shift ranges for the functional groups present. Actual experimental values may vary.

Predicted ¹H NMR Chemical Shifts
Protons Predicted Chemical Shift (ppm) Multiplicity
-COOH > 12.0 broad singlet
Aromatic-H 7.0 - 7.8 multiplet
Vinyl-H ~7.5 singlet

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=O (acid) 165 - 175
C-Br 115 - 125
Aromatic C 110 - 150
Olefinic C 120 - 140
O-C= 145 - 155

Utilization of Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring their vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be expected from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgvscht.czlibretexts.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1690-1760 cm⁻¹. libretexts.orglibretexts.org Conjugation with the adjacent double bond would likely shift this peak to the lower end of the range. libretexts.org Other significant peaks would include C-O stretching (1210-1320 cm⁻¹) and C-H stretching from the aromatic ring and methylene group. vscht.czlibretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=C double bond and aromatic ring stretching vibrations would produce strong signals. This technique is particularly useful for analyzing the skeletal vibrations of the chromene ring system.

Characteristic IR Absorption Bands Note: This table is illustrative, based on typical vibrational frequencies for the functional groups.

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 3300 - 2500 Strong, Very Broad
Carboxylic Acid C=O stretch 1710 - 1680 Strong, Sharp
Alkene C=C stretch 1650 - 1630 Medium
Aromatic Ring C=C stretch 1600, 1475 Medium to Weak
Carboxylic Acid C-O stretch 1320 - 1210 Strong

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. For this compound (C₁₀H₇BrO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive indicator for a monobrominated compound.

Fragmentation studies, typically using techniques like electron impact (EI) or collision-induced dissociation (CID), would reveal the stability of different parts of the molecule. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu Other expected fragments could arise from the cleavage of the chromene ring.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Characterization

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no published crystal structure for this compound is currently available, this technique would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures. rsc.org It would also show other potential non-covalent interactions like halogen bonding or π–π stacking.

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC, TLC)

Chromatographic methods are fundamental for the separation, isolation, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of a non-volatile compound like this compound. sigmaaldrich.com A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient would likely be employed. Purity would be assessed by integrating the peak area of the main component relative to any impurities, typically using a UV detector set to a wavelength where the chromene ring system absorbs strongly.

Gas Chromatography (GC): GC is generally unsuitable for underivatized carboxylic acids due to their high boiling points and tendency to adsorb onto the column. However, the compound could be analyzed by GC after derivatization, for example, by converting the carboxylic acid to a more volatile methyl ester.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor reaction progress and for preliminary purity checks. A silica (B1680970) gel plate would be used as the stationary phase, with a solvent system such as ethyl acetate/hexanes, allowing for the visualization of the compound spot under UV light.

Conclusion and Future Research Directions for 5 Bromo 2h Chromene 3 Carboxylic Acid

Summary of Key Academic Contributions and Research Gaps

A comprehensive review of the existing scientific literature reveals a significant research gap concerning 5-Bromo-2H-chromene-3-carboxylic acid. While the broader class of chromene and coumarin-3-carboxylic acid derivatives has been the subject of extensive investigation, this particular bromo-substituted isomer has received minimal specific attention. The academic contributions to date have largely focused on other positional isomers or related structures, which have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.netnih.govsmolecule.com

The primary research gap is, therefore, the near-complete absence of synthetic and biological data for this compound. Its specific physicochemical properties, spectroscopic data, and potential pharmacological profile remain uncharacterized. This lack of foundational knowledge presents a significant opportunity for original research that could contribute to the broader understanding of structure-activity relationships (SAR) within the chromene class of compounds.

Prospective Avenues for Synthetic Innovation

The synthesis of this compound is anticipated to be achievable through established synthetic methodologies for chromene-3-carboxylic acids, with potential for innovative adaptations. A promising and conventional approach is the Knoevenagel condensation. researchgate.net This method would likely involve the reaction of 5-bromo-2-hydroxybenzaldehyde with a malonic acid equivalent, followed by intramolecular cyclization.

Modern synthetic techniques could offer significant improvements in terms of efficiency, yield, and environmental impact. The application of microwave-assisted organic synthesis (MAOS) has been shown to accelerate the formation of related chromone-2-carboxylic acids, and this technology could be adapted for the target compound. nih.gov Furthermore, the development of one-pot, multi-component reactions (MCRs) represents another frontier for innovation, potentially allowing for the rapid assembly of the this compound scaffold from simple precursors. nih.gov

Synthetic Strategy Key Reactants Potential Advantages Relevant Literature
Knoevenagel Condensation5-Bromo-2-hydroxybenzaldehyde, Malonic acid derivativesWell-established, reliable researchgate.net
Microwave-Assisted SynthesisSame as aboveReduced reaction times, improved yields nih.gov
Multi-Component ReactionsSubstituted salicylaldehydes, active methylene (B1212753) compounds, etc.High efficiency, atom economy nih.govresearchgate.net

Emerging Research Directions in Preclinical Biological Applications

Given the wide range of biological activities reported for other chromene derivatives, this compound represents a promising candidate for preclinical investigation in several therapeutic areas. The lipophilic nature of the benzopyran core is known to facilitate passage across cell membranes, a desirable feature for drug candidates. researchgate.net

Emerging research could be directed towards the following areas:

Anticancer Activity: Numerous chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. researchgate.netnih.govnih.gov Future studies should evaluate this compound for its antiproliferative and apoptotic-inducing capabilities in cancer cell models.

Enzyme Inhibition: Related coumarin-based compounds have been identified as inhibitors of enzymes such as β-glucuronidase and carbonic anhydrase, which are implicated in various diseases. acs.org The 5-bromo isomer should be screened against a panel of clinically relevant enzymes.

Antimicrobial Properties: The chromene scaffold is a component of many natural and synthetic antimicrobial agents. researchgate.netsmolecule.com Investigating the antibacterial and antifungal activity of this compound against pathogenic strains, including drug-resistant variants, is a logical next step.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods can significantly accelerate the research and development process for this compound. In silico techniques can provide valuable insights into the molecule's properties and potential biological targets before embarking on resource-intensive laboratory work.

Molecular Docking: These studies can predict the binding affinity and interaction patterns of the compound with the active sites of various enzymes and receptors, helping to prioritize experimental screening efforts. nih.govacs.org

Density Functional Theory (DFT): DFT calculations can be employed to determine the structural and electronic features of the molecule, which are crucial for understanding its reactivity and spectroscopic characteristics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested, QSAR models can be developed to correlate chemical structure with biological activity, guiding the design of more potent analogues. nih.gov

The integration of these computational predictions with experimental validation through synthesis and biological assays will create a more efficient and informed drug discovery pipeline.

Potential for Derivatization into Novel Biologically Active Chemical Entities

This compound is an ideal scaffold for chemical derivatization to create libraries of novel compounds with potentially enhanced biological activities. The two primary functional groups for modification are the carboxylic acid and the bromo-substituent.

The carboxylic acid at the C-3 position is a versatile handle for creating a variety of derivatives:

Amides and Esters: Conversion of the carboxylic acid to amides and esters is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and biological activity. smolecule.comnih.gov

Heterocyclic Hybrids: The carboxylic acid can be used as a linking point to couple the chromene core with other biologically active heterocyclic systems, such as triazoles or thiazoles, to create hybrid molecules with potentially synergistic effects. researchgate.netekb.eg

The bromine atom at the C-5 position also offers opportunities for further functionalization through modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. mdpi.com This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space and enabling detailed SAR studies.

Functional Group Reaction Type Potential New Derivatives Objective
Carboxylic AcidAmidation, EsterificationCarboxamides, EstersModulate solubility, cell permeability, and activity nih.gov
Carboxylic AcidCoupling ReactionsChromene-heterocycle hybridsCreate novel compounds with synergistic or dual-action bioactivity researchgate.netekb.eg
Bromo GroupSuzuki Cross-Coupling5-Aryl-2H-chromene derivativesExplore SAR at the 5-position, enhance potency mdpi.com
Bromo GroupBuchwald-Hartwig Amination5-Amino-2H-chromene derivativesIntroduce new pharmacophoric groups

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves bromination of chromene precursors or cyclization of substituted cinnamic acid derivatives. For example:

  • Bromination Strategy: Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under controlled temperature (0–5°C) to avoid over-bromination.
  • Cyclization Approach: Employ acid-catalyzed ring closure (e.g., H₂SO₄ or polyphosphoric acid) of 3-bromo-substituted cinnamic acid derivatives. Reaction time and temperature (e.g., 80–100°C for 6–12 hours) significantly influence yield .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC.
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Purity Analysis:
    • HPLC: Use a C18 column with a methanol-water mobile phase (70:30) and UV detection at 254 nm.
    • Melting Point: Compare observed mp (e.g., 155–160°C) with literature values .
  • Structural Confirmation:
    • NMR: Analyze ¹H and ¹³C spectra for characteristic signals (e.g., chromene olefinic protons at δ 6.5–7.5 ppm, carboxylic acid proton at δ 12–13 ppm) .
    • X-ray Crystallography: Refine structures using SHELXL software for high-resolution data (e.g., SHELX-97 for space group determination) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: The bromine atom at position 5 is highly reactive due to electron-withdrawing effects from the carboxylic acid group. Key reactions include:

  • Suzuki Coupling: React with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent, 80°C) to form biaryl derivatives .
  • Hydrolysis: Convert the bromide to a hydroxyl group using aqueous NaOH (reflux, 4 hours) .
    Note: Steric hindrance from the chromene ring may slow reactivity; pre-complexation with crown ethers can enhance reaction rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies (e.g., unexpected NOE correlations or splitting patterns) require:

  • 2D NMR Techniques: Use HSQC and HMBC to confirm connectivity between protons and carbons. For example, verify the chromene ring’s conjugation via long-range coupling in HMBC .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-311++G(d,p) basis set) .
  • Alternative Crystallization: Recrystallize in different solvents (e.g., DMSO vs. ethanol) to check for polymorphic variations affecting spectral data .

Q. What experimental designs are recommended for studying the bioactivity of this compound?

Methodological Answer: Focus on target-specific assays:

  • Enzyme Inhibition: Screen against COX-2 or kinases using fluorescence-based assays (e.g., Z′-LYTE kinase assay kit). Include positive controls (e.g., indomethacin for COX-2) .
  • Cytotoxicity: Test on cancer cell lines (e.g., MCF-7 or HeLa) via MTT assay. Use IC₅₀ values to compare potency with analogs (e.g., 5-fluoro derivatives) .
    Data Interpretation:
  • Perform dose-response curves in triplicate.
  • Validate results with siRNA knockdowns to confirm target specificity .

Q. How can computational methods aid in optimizing the synthesis and functionalization of this compound?

Methodological Answer:

  • Retrosynthetic Planning: Use software like Synthia or Reaxys to identify feasible pathways (e.g., prioritizing bromination over chlorination for higher yields) .
  • DFT Calculations: Predict transition states for cyclization reactions to optimize catalyst choice (e.g., Brønsted vs. Lewis acids) .
  • Molecular Docking: Simulate interactions with biological targets (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) and slow evaporation at 4°C .
  • Co-crystallization: Add small-molecule additives (e.g., triethylamine) to stabilize hydrogen bonds between carboxylic acid groups .
  • Cryocooling: Use liquid nitrogen to freeze crystals and reduce thermal motion artifacts during data collection .

Data Contradiction Analysis Example

Scenario: Discrepancy in reported melting points (155°C vs. 165°C).
Resolution Steps:

Verify purity via elemental analysis (C, H, N) and compare with theoretical values .

Check for polymorphs using PXRD.

Replicate synthesis under inert atmosphere to exclude oxidation byproducts .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.